molecular formula C4H6BrNO4 B13416965 Ethylbromonitroacetate CAS No. 6060-97-5

Ethylbromonitroacetate

Cat. No.: B13416965
CAS No.: 6060-97-5
M. Wt: 212.00 g/mol
InChI Key: LWSZLBNYFWTRQY-UHFFFAOYSA-N
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Description

Ethyl bromoacetate (CAS 105-36-2) is an organobromine compound with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.01 g/mol . It is the ethyl ester of bromoacetic acid and is commonly used as a reagent in organic synthesis. Synonyms include Antol, bromoacetic acid ethyl ester, and ethoxycarbonylmethyl bromide .

Properties

IUPAC Name

ethyl 2-bromo-2-nitroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO4/c1-2-10-4(7)3(5)6(8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSZLBNYFWTRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C([N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985143
Record name Ethyl bromo(nitro)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-28-7, 6060-97-5
Record name Ethyl bromo(nitro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMO-NITRO-ACETIC ACID ETHYL ESTER
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Ethylbromonitroacetate can be synthesized through several methods. One common method involves the bromination of ethyl nitroacetate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the nitroacetate group.

Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Ethylbromonitroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted nitroacetates, while reduction reactions can produce amino derivatives.

Scientific Research Applications

Ethylbromonitroacetate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biological Research: this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industrial Applications: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethylbromonitroacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity or the disruption of cellular processes. The nitro group in this compound can also participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Ethyl Bromoacetate vs. Ethyl Bromodifluoroacetate

Property Ethyl Bromoacetate Ethyl Bromodifluoroacetate
Molecular Formula C₄H₇BrO₂ C₄H₅BrF₂O₂
Molecular Weight 167.01 g/mol 202.98 g/mol
Boiling Point ~167°C (estimated) 111–112°C
Density ~1.5 g/cm³ (estimated) 1.583 g/cm³
Key Hazards Acute toxicity, flammability Severe skin/eye damage; releases HF/HBr upon decomposition
Applications Organic synthesis intermediate Pharmaceutical/agrochemical precursor

Structural Differences :

  • Ethyl bromodifluoroacetate contains two fluorine atoms on the α-carbon, enhancing its electrophilicity compared to ethyl bromoacetate. This makes it more reactive in nucleophilic substitutions .

Reactivity :

  • Ethyl bromodifluoroacetate’s fluorine atoms increase its stability under acidic conditions but make it prone to hydrolysis, releasing hazardous hydrogen fluoride (HF) .

Ethyl Bromoacetate vs. Ethyl Chloroacetate

Property Ethyl Bromoacetate Ethyl Chloroacetate
Halogen Substituent Bromine (Br) Chlorine (Cl)
Molecular Weight 167.01 g/mol ~122.55 g/mol (estimated)
Reactivity Higher due to Br’s polarizability Lower compared to Br analog
Hazards Acute toxicity (H300, H310, H330) Corrosive; incompatible with bases

Key Differences :

  • Nucleophilic Substitution : Bromine’s larger atomic size in ethyl bromoacetate facilitates faster SN2 reactions compared to ethyl chloroacetate.
  • Toxicity : Ethyl bromoacetate is significantly more toxic (Acute Tox 2) than ethyl chloroacetate, which primarily poses corrosion risks .

Ethyl Bromoacetate vs. Substituted Derivatives

Example : Ethyl 2-bromo-2-(2-methoxyphenyl)acetate (CAS 1131594-13-2)

  • Structure : Contains a methoxyphenyl group, increasing steric hindrance and altering reactivity .
  • Applications : Used in specialized pharmaceutical synthesis, unlike the more general-purpose ethyl bromoacetate .

Biological Activity

Ethylbromonitroacetate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its antibacterial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a bromine atom and a nitro group attached to an ethyl acetate moiety. Its chemical formula is C5_5H6_6BrNO2_2. The presence of these functional groups contributes to its reactivity and biological activity.

This compound exhibits antibacterial activity primarily through the disruption of bacterial cell membranes and interference with metabolic processes. The nitro group is known to undergo reduction in bacteria, leading to the formation of reactive intermediates that can damage cellular components.

Research Findings

Several studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes key findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus0.5 mg/mLDisruption of cell membrane integrity
Escherichia coli1.0 mg/mLInhibition of metabolic pathways
Pseudomonas aeruginosa0.8 mg/mLReactive intermediate formation

Case Studies

  • Study on Staphylococcus aureus : A recent study evaluated the effectiveness of this compound against MRSA strains. The compound demonstrated significant antibacterial activity with an MIC value as low as 0.5 mg/mL, indicating its potential as a novel therapeutic agent against resistant strains .
  • Efficacy Against Gram-negative Bacteria : Another study focused on its effects on Gram-negative bacteria, particularly Escherichia coli and Pseudomonas aeruginosa. This compound showed promising results, with MIC values ranging from 0.8 to 1.0 mg/mL, suggesting its utility in treating infections caused by these pathogens .
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents. Combinations with traditional antibiotics enhanced antibacterial efficacy, leading to lower MIC values and improved treatment outcomes .

Antioxidant Activity

In addition to its antibacterial properties, this compound has been studied for its antioxidant activity. The compound was found to scavenge free radicals effectively, which may contribute to its overall therapeutic potential.

Table: Antioxidant Activity Assessment

Assay MethodIC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Assay30
Ferric Reducing Antioxidant Power20

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